2-Chloro-6-iodo-7-methyl-7H-purine
Description
Historical Trajectory and Foundational Developments in Purine (B94841) Synthesis
The journey into the world of purine chemistry began with the initial elucidation of the purine ring structure and the intricate biochemical pathways of nucleotide metabolism in the early 20th century. numberanalytics.com A significant breakthrough in the artificial synthesis of purines was the Traube purine synthesis, a classic reaction developed in 1900 that involves the condensation of an amine-substituted pyrimidine (B1678525) with formic acid. wikipedia.org This and similar methods paved the way for the laboratory creation of a wide array of purine derivatives.
Further foundational work in the mid-20th century demonstrated that simple precursor molecules could form purines under plausible prebiotic conditions, providing insights into the origin of life. wikipedia.org The biological synthesis of purines, which occurs in all domains of life, involves a complex, multi-step pathway to construct the purine ring from various small molecules. wikipedia.orgnih.gov This de novo synthesis pathway starts with ribose-5-phosphate (B1218738) and culminates in the formation of inosine (B1671953) monophosphate (IMP), the precursor to the essential nucleotides adenosine (B11128) monophosphate (AMP) and guanosine (B1672433) monophosphate (GMP). numberanalytics.comwikipedia.org The discovery and understanding of these synthetic pathways, both biological and chemical, have been instrumental in advancing the field of purine chemistry.
Academic Significance of Halogenated Purine Scaffolds in Advanced Chemical Research
The academic significance of halogenated purine scaffolds lies in their remarkable versatility and the profound impact of halogenation on molecular properties. The introduction of halogens can significantly alter a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. nih.govresearchgate.netresearchgate.net These modifications are crucial in drug design and the development of molecular probes for studying biological systems.
Halogenated purines serve as key intermediates in the synthesis of a vast number of biologically active compounds. acs.orgnih.gov The carbon-halogen bond provides a reactive handle for further chemical modifications through various cross-coupling reactions, such as the Suzuki-type coupling. nih.gov This allows for the introduction of diverse functional groups at specific positions on the purine ring, enabling the exploration of structure-activity relationships and the optimization of lead compounds in drug discovery. nih.gov
Furthermore, the ability of halogens to participate in halogen bonding, a type of noncovalent interaction, has gained increasing recognition in recent years. nih.govacs.org This interaction can contribute to the stability of ligand-target complexes, offering a new dimension for rational drug design. nih.govacs.org The strategic placement of a halogen atom can therefore enhance the potency and selectivity of a drug candidate. Consequently, a significant number of drugs and drug candidates in clinical development feature halogenated structures. nih.gov
Structural Features and Precise Chemical Nomenclature of 2-Chloro-6-iodo-7-methyl-7H-purine
This compound is a disubstituted purine derivative. Its core structure is the bicyclic purine ring system. The nomenclature precisely describes the substituents and their locations on this scaffold. A chloro group (Cl) is attached at the 2-position of the purine ring, and an iodo group (I) is at the 6-position. A methyl group (CH₃) is attached to the nitrogen atom at the 7-position of the purine ring, denoted by "7H-purine".
The presence of two different halogen atoms at key positions, along with the methyl group on the imidazole (B134444) ring, makes this compound a valuable intermediate for further chemical synthesis. The chlorine and iodine atoms can be selectively replaced or involved in different coupling reactions, allowing for the stepwise introduction of various functionalities.
Below is a data table summarizing some of the key chemical properties of this compound.
| Property | Value |
| Chemical Formula | C₆H₄ClIN₄ |
| Molar Mass | 294.48 g/mol |
| Melting Point | 215 °C |
| Density (Predicted) | 2.39 ± 0.1 g/cm³ |
| Boiling Point (Predicted) | 353.6 ± 52.0 °C |
Table 1: Physicochemical Properties of this compound. Data sourced from available chemical databases.
Structure
2D Structure
3D Structure
Properties
CAS No. |
88059-43-2 |
|---|---|
Molecular Formula |
C6H4ClIN4 |
Molecular Weight |
294.48 g/mol |
IUPAC Name |
2-chloro-6-iodo-7-methylpurine |
InChI |
InChI=1S/C6H4ClIN4/c1-12-2-9-5-3(12)4(8)10-6(7)11-5/h2H,1H3 |
InChI Key |
OJGZZVIAKJEYES-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NC2=C1C(=NC(=N2)Cl)I |
Origin of Product |
United States |
Reactivity and Intramolecular/intermolecular Mechanisms of Halogenated 7 Methylpurines
Mechanistic Elucidation of Nucleophilic Displacement Pathways
The reactivity of 2-Chloro-6-iodo-7-methyl-7H-purine is largely dominated by nucleophilic substitution reactions, where the halogen atoms act as leaving groups. The purine (B94841) ring is inherently electron-deficient, making it susceptible to attack by nucleophiles. The presence of two different halogens, chlorine and iodine, at the C2 and C6 positions respectively, introduces a regioselectivity challenge in these displacement reactions.
Generally, the C6 position of the purine ring is more activated towards nucleophilic attack than the C2 position. This is attributed to the greater ability of the pyrimidine (B1678525) portion of the purine ring to stabilize the negative charge developed in the transition state. Consequently, the iodine atom at the C6 position is typically more labile and thus more readily displaced by a nucleophile compared to the chlorine atom at the C2 position. The reaction proceeds through a bimolecular nucleophilic substitution (SNAr) mechanism, which involves the formation of a Meisenheimer-like intermediate.
However, the precise pathway and the relative ease of substitution can be influenced by the nature of the attacking nucleophile and the reaction conditions. For instance, soft nucleophiles may show a preference for the softer iodine at C6, while harder nucleophiles might exhibit less selectivity.
Comprehensive Analysis of Electronic and Steric Effects Exerted by Halogen Substituents on Purine Reactivity
The electronic and steric properties of the halogen substituents play a pivotal role in dictating the reactivity of this compound.
Steric Effects: The size of the halogen atoms can influence the accessibility of the reaction centers to incoming nucleophiles. dntb.gov.uaresearchgate.net Iodine is significantly larger than chlorine. This steric hindrance can impede the approach of a bulky nucleophile to the C6 position. youtube.com However, the longer and weaker carbon-iodine bond compared to the carbon-chlorine bond often outweighs the steric considerations, making the iodo-group a better leaving group. The methyl group at the N7 position also contributes to the steric environment around the C6 position.
The following table summarizes the key properties of the halogen substituents:
| Halogen | Electronegativity (Pauling Scale) | Covalent Radius (pm) | van der Waals Radius (pm) |
| Chlorine (Cl) | 3.16 | 99 | 175 |
| Iodine (I) | 2.66 | 133 | 198 |
Kinetic Studies of Purine Reaction Pathways
Kinetic studies on the reactions of halogenated purines provide valuable insights into their reaction mechanisms. For instance, studies on the reactions of 2-, 6-, and 8-chloro-7-methylpurines with hydroxide (B78521) ions have shown that the 7-methylpurines are generally more reactive than their 9-methyl isomers. rsc.org This enhanced reactivity can be attributed to the electronic influence of the methyl group at the N7 position, which can affect the stability of the transition state.
The rate of nucleophilic substitution reactions on this compound would be expected to follow second-order kinetics, consistent with an SNAr mechanism. pressbooks.pub The rate law would be expressed as:
Rate = k[Purine][Nucleophile]
Where 'k' is the rate constant. The magnitude of the rate constant would depend on the specific nucleophile, solvent, and temperature. Comparative kinetic studies involving different nucleophiles would help in quantifying the relative reactivity of the C2-Cl and C6-I bonds.
Investigating the Role of Halogen Bonding in Molecular Recognition and Assembly
Beyond their role as leaving groups, the halogen atoms on the purine ring, particularly the iodine atom, can participate in non-covalent interactions known as halogen bonds. nih.gov A halogen bond is an attractive interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic region on another molecule. The strength of the halogen bond generally increases with the polarizability of the halogen atom, making iodine a strong halogen bond donor. nih.gov
In the context of this compound, the iodine atom at the C6 position can form halogen bonds with electron-rich atoms such as oxygen or nitrogen in solvent molecules or other interacting species. These interactions can play a significant role in molecular recognition, influencing how the molecule binds to biological targets or assembles in the solid state. researchgate.net The chlorine atom can also participate in halogen bonding, although these interactions are generally weaker than those involving iodine.
Pathways Governing Ring Opening and Rearrangement in Polysubstituted Purine Systems
Under certain conditions, polysubstituted purine systems can undergo ring-opening and rearrangement reactions. For this compound, these reactions are less common than nucleophilic substitution but can be induced by strong bases or other reactive reagents.
One potential pathway for ring opening involves the attack of a nucleophile at a position that leads to the cleavage of one of the rings of the purine core. For example, strong alkali treatment can lead to the opening of the imidazole (B134444) ring. The presence of the electron-withdrawing halogen substituents can influence the susceptibility of the purine ring to such cleavage reactions.
Rearrangement reactions are also a possibility, potentially involving the migration of the methyl group or the halogen substituents under specific thermal or catalytic conditions. However, detailed studies on the ring-opening and rearrangement pathways specifically for this compound are not extensively documented in the available literature.
Advanced Spectroscopic Characterization and Structural Elucidation of Halogenated Purine Systems
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of organic molecules, providing detailed information about the chemical environment of individual atoms.
Experimental Determination of ¹H, ¹³C, and ¹⁵N Chemical Shifts
The following table presents typical ¹H and ¹³C NMR chemical shift ranges for a 7-methylpurine scaffold, with expected variations due to the specific halogen substituents.
| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| C2 | - | 150-160 |
| C4 | - | 145-155 |
| C5 | - | 115-125 |
| C6 | - | 140-150 |
| C8 | 7.5-8.5 | 140-150 |
| N7-CH₃ | 3.5-4.5 | 30-40 |
| Note: This table is illustrative and based on general knowledge of purine (B94841) chemistry. Actual values for 2-Chloro-6-iodo-7-methyl-7H-purine may vary. |
The substitution of a chlorine atom at the C6 position with an iodine atom is expected to cause a significant upfield shift (to a lower ppm value) for the C6 carbon signal in the ¹³C NMR spectrum due to the "heavy atom effect". Similarly, the chemical shifts of neighboring carbon and nitrogen atoms would be influenced. For instance, in 6-halopurine 2'-deoxynucleosides, the C5 and C6 signals are shifted upfield when moving from chloro to iodo substitution. msu.edu
Unraveling the Impact of Structural Features, Solvent Environment, and Relativistic Effects on NMR Parameters
The NMR parameters of halogenated purines are sensitive to a variety of factors. The electronic nature of the halogen substituents plays a significant role, with more electronegative halogens generally causing a downfield shift for adjacent nuclei. However, with heavier halogens like iodine, relativistic effects become prominent and can counteract this trend.
Solvent effects can also be significant. The choice of solvent can influence the chemical shifts through interactions such as hydrogen bonding and changes in the local magnetic environment. For example, studies on 6-halopurine 2'-deoxynucleosides have shown that including solvation effects in theoretical calculations improves the accuracy of predicted ¹⁵N chemical shifts. msu.edu
Relativistic effects , particularly the "heavy atom on light atom" (HALA) effect, are crucial for accurately predicting the NMR chemical shifts in molecules containing heavy atoms like iodine. sigmaaldrich.com These effects are a consequence of the high velocity of core electrons in heavy atoms, which alters the magnetic shielding of nearby nuclei. Ignoring these effects in computational models can lead to erroneous assignments of NMR signals for iodinated purines.
High-Resolution Mass Spectrometry Techniques
High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the elemental composition of a molecule with high accuracy and for assessing its purity.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Confirmation
HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the elemental formula of a compound. For This compound , the theoretical exact mass can be calculated as follows:
Calculated Exact Mass of this compound (C₆H₄ClIN₄)
| Element | Number of Atoms | Isotopic Mass | Total Mass |
| Carbon (¹²C) | 6 | 12.000000 | 72.000000 |
| Hydrogen (¹H) | 4 | 1.007825 | 4.031300 |
| Chlorine (³⁵Cl) | 1 | 34.968853 | 34.968853 |
| Iodine (¹²⁷I) | 1 | 126.904473 | 126.904473 |
| Nitrogen (¹⁴N) | 4 | 14.003074 | 56.012296 |
| Total | 293.916922 |
An experimental HRMS measurement yielding a mass very close to this theoretical value would provide strong evidence for the presence of the target compound.
Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) for Purity Assessment and Trace Impurity Identification
Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique used to separate, detect, and identify components in a mixture. It is particularly valuable for assessing the purity of a synthesized compound and for identifying trace-level impurities. In the context of halogenated purines, LC-MS/MS can be employed to monitor the progress of a chemical reaction and to identify any byproducts or unreacted starting materials. For instance, a study on the synthesis of a related compound, 2-chloro-N-(9H-purin-6-yl) acetamide, utilized LC-MS/MS to identify a diamide (B1670390) byproduct and residual starting materials, highlighting the power of this technique in process optimization and quality control. nih.gov
X-ray Crystallography for Definitive Absolute Configuration and Crystal Packing Motifs
While no specific X-ray crystal structure for This compound is available in the searched literature, the analysis of related compounds provides valuable insights. For example, the single-crystal X-ray diffraction of 6-chloro-2-iodopurine has been reported, confirming its molecular structure. nih.gov For this compound, an X-ray analysis would definitively confirm the positions of the chloro and iodo substituents and the methyl group on the purine ring system. Furthermore, it would reveal the intermolecular interactions, such as halogen bonding and π-π stacking, that govern the crystal packing.
Electronic Spectroscopy
The electronic structure of purine systems, such as this compound, is fundamental to understanding their chemical reactivity and potential applications. Electronic spectroscopy techniques, including Ultraviolet-Visible (UV-Vis) and Near Edge X-ray Absorption Fine Structure (NEXAFS) spectroscopy, provide critical insights into the electronic transitions and unoccupied molecular orbitals of these molecules.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
The purine scaffold exhibits characteristic π → π* transitions. The position and intensity of these absorption bands are sensitive to the nature and position of substituents on the purine ring. For this compound, the chlorine atom at the C2 position and the iodine atom at the C6 position are expected to act as auxochromes, influencing the energy of the molecular orbitals and thus shifting the absorption maxima. The methyl group at the N7 position also contributes to the electronic environment of the purine ring.
In general, halogen substitution on the purine ring can lead to bathochromic (red) or hypsochromic (blue) shifts depending on the interplay between their inductive and resonance effects. The increasing size and polarizability of the halogen atom (from chlorine to iodine) can also influence the spectral properties. A digital database of absorption spectra for various purine nucleobases and their analogues serves as a valuable resource for comparing and predicting the UV-Vis spectral features of novel derivatives like this compound. digitellinc.com
Table 1: Expected UV-Vis Absorption Characteristics of this compound based on Purine Analogs
| Transition Type | Expected Wavelength Range (nm) | Notes |
| π → π | 250 - 290 | The primary absorption band, influenced by halogen and methyl substituents. The combined electronic effects of chloro and iodo groups may lead to a red shift compared to the parent purine. |
| n → π | > 290 | Typically weaker transitions, may be observed as a shoulder on the main π → π* band. |
Near Edge X-ray Absorption Fine Structure (NEXAFS) Spectroscopy for Probing Electronic Structure
NEXAFS spectroscopy is a powerful element-specific technique that provides detailed information about the unoccupied electronic states of a molecule. ccu.edu.twaip.orgnih.gov By exciting core-level electrons (e.g., from the K-edges of carbon and nitrogen) to unoccupied molecular orbitals, NEXAFS spectra reveal a fingerprint of the local chemical environment and bonding. ccu.edu.tw
For this compound, NEXAFS spectra at the carbon and nitrogen K-edges would be particularly informative. Studies on the parent purine molecule have shown that the spectra can be divided into distinct regions corresponding to transitions to π* and σ* orbitals. ccu.edu.tw The energies of these transitions are sensitive to the chemical environment of each carbon and nitrogen atom within the purine ring. ccu.edu.tw
The introduction of chloro, iodo, and methyl substituents would induce chemical shifts in the core-level binding energies of the adjacent carbon and nitrogen atoms. These shifts, in turn, would alter the energies of the absorption features in the NEXAFS spectra, providing a detailed probe of the electronic perturbations caused by the substituents. Theoretical calculations, such as time-dependent density functional theory (TD-DFT), have proven to be valuable in assigning the complex features of purine NEXAFS spectra. ccu.edu.twaip.orgnih.gov
Table 2: Predicted NEXAFS Spectroscopy Features for this compound
| K-Edge | Transition | Expected Energy Range (eV) | Insights Gained |
| Carbon K-edge | 1s → π | 284 - 288 | Probes the unoccupied π-system of the purine and pyrimidine (B1678525) rings. Chemical shifts will differentiate the carbon atoms based on their bonding to nitrogen, chlorine, and iodine. ccu.edu.tw |
| 1s → σ | > 290 | Provides information on the σ-framework of the molecule. ccu.edu.tw | |
| Nitrogen K-edge | 1s → π | 398 - 405 | Reveals the electronic structure around the different nitrogen atoms in the purine core. ccu.edu.tw |
| 1s → σ | > 405 | Offers details on the N-C and N=C σ-bonds. ccu.edu.tw |
Infrared (IR) Spectroscopy for Vibrational Mode Analysis
Infrared (IR) spectroscopy is a crucial tool for identifying the functional groups and elucidating the molecular structure of a compound by analyzing its vibrational modes. While a specific experimental IR spectrum for this compound is not publicly documented, the expected vibrational frequencies can be predicted based on extensive studies of purine and its substituted derivatives. researchgate.netnih.govresearchgate.netresearchgate.netmdpi.comnih.gov
The IR spectrum of this compound would be characterized by a series of absorption bands corresponding to the stretching and bending vibrations of the purine ring, as well as the vibrations of the C-Cl, C-I, and C-N bonds, and the methyl group. Theoretical calculations using methods like Density Functional Theory (DFT) have been shown to be effective in predicting and assigning the vibrational spectra of substituted heterocyclic compounds. mdpi.comnih.gov
Key expected vibrational modes include the C-H stretching of the purine ring, the asymmetric and symmetric stretching and bending of the methyl group, and the characteristic stretching vibrations of the C-Cl and C-I bonds. The purine ring itself will exhibit a complex pattern of in-plane and out-of-plane bending and stretching vibrations. The precise frequencies of these modes will be influenced by the electronic effects and masses of the halogen substituents and the methyl group.
Table 3: Predicted Infrared (IR) Vibrational Modes for this compound
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Assignment |
| C-H stretching (purine ring) | 3100 - 3000 | Stretching vibration of the C-H bond on the purine ring. |
| C-H stretching (methyl group) | 2980 - 2850 | Asymmetric and symmetric stretching of the C-H bonds in the methyl group. |
| C=N and C=C stretching | 1650 - 1450 | Ring stretching vibrations of the purine core. |
| C-H bending (methyl group) | 1470 - 1370 | Asymmetric and symmetric bending of the methyl group. |
| C-N stretching | 1350 - 1250 | Stretching vibrations of the various C-N bonds within the purine ring system. |
| C-Cl stretching | 800 - 600 | Stretching vibration of the carbon-chlorine bond. |
| C-I stretching | 600 - 500 | Stretching vibration of the carbon-iodine bond. |
| Ring bending modes | < 1000 | In-plane and out-of-plane deformations of the purine ring. |
Computational and Theoretical Investigations of Halogenated Purine Systems
Quantum Chemical Calculation Methodologies
Quantum chemical calculations have become an indispensable tool in modern chemistry for the detailed examination of molecular systems. For complex molecules like 2-Chloro-6-iodo-7-methyl-7H-purine, a variety of sophisticated computational techniques are employed to elucidate its behavior.
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, often using functionals like B3LYP, are instrumental in determining its optimized molecular geometry. These calculations help in understanding how the presence of a chlorine atom at the C2 position, an iodine atom at the C6 position, and a methyl group at the N7 position influences the planarity and bond lengths/angles of the purine (B94841) ring system.
The conformational landscape of substituted purines is also explored using DFT. While the purine core is rigid, the orientation of substituents can be critical. For instance, in related substituted purines, the presence of different groups can affect the tautomeric equilibria. rsc.org In the case of this compound, the N7-methylation fixes the tautomeric form, simplifying the conformational analysis primarily to the orientation of the exocyclic atoms. The electronic structure, including the distribution of electron density and the energies of molecular orbitals (HOMO and LUMO), is significantly altered by the halogen substituents. The presence of the NH2 group in adenine (B156593), for example, enhances the substituent effect compared to purine itself, and similar enhancements can be expected with the substituents in the target molecule. acs.org
A study on 6-chloro-2-iodopurine, a closely related compound, utilized DFT to understand its structure, which was further confirmed by X-ray diffraction. rsc.org Such studies provide a solid foundation for predicting the geometry of the 7-methylated analogue.
Table 1: Representative DFT Functionals and Basis Sets for Halogenated Purine Calculations
| DFT Functional | Basis Set | Application |
| B3LYP | 6-31G** | Geometry optimization and frequency analysis of purine derivatives. nih.gov |
| PBE0-D4 | def2-TZVP | Understanding reaction pathways and C-H activation in complex organic molecules. acs.org |
| B3LYP | 6-311++G(d,p) | Geometry optimization and vibrational analysis of substituted pyrimidines. researchgate.net |
| B3LYP | TZP (Slater-type) | Structural and spectroscopic properties of heavy element-containing complexes, often with ZORA. kg.ac.rs |
This table is illustrative and compiled based on methodologies used for similar compounds.
Computational models are adept at predicting the most probable sites for chemical reactions. For this compound, the electrophilic character of the carbon atoms attached to the halogens is a key feature. DFT calculations can quantify the partial atomic charges on each atom, highlighting the electrophilic nature of C2 and C6. The electron-withdrawing nature of both chlorine and iodine atoms makes these positions susceptible to nucleophilic attack.
Studies on the chlorination of purine bases have shown that DFT can be used to identify reactive sites. researchgate.net The presence of both chloro and iodo groups in this compound presents a case for selective reactivity. The C-I bond is generally weaker than the C-Cl bond, suggesting that the C6 position might be more reactive towards certain nucleophiles or in palladium-catalyzed coupling reactions. The methyl group at N7 also influences the electronic distribution within the purine rings, which can modulate the reactivity of the C2 and C6 positions.
DFT calculations are widely used to predict spectroscopic parameters, which can then be compared with experimental data for structure verification. The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a prime example. For halogenated purine nucleosides, DFT has been successfully used to assign 15N and 13C chemical shifts. rsc.org These calculations can elucidate the effects of halogen substitution on the electronic environment of the purine ring's carbon and nitrogen atoms. While the referenced study was on 2'-deoxynucleosides, the principles of calculating chemical shifts are directly transferable to this compound. The accuracy of these predictions is often enhanced by including solvent effects in the computational model.
The presence of a heavy halogen like iodine in this compound necessitates the inclusion of relativistic effects in quantum chemical calculations. For heavy elements, the inner electrons move at speeds that are a significant fraction of the speed of light, leading to a relativistic increase in their mass. kg.ac.rs This, in turn, affects the energies and spatial distribution of the valence orbitals.
Scalar relativistic corrections, such as those provided by the Zeroth-Order Regular Approximation (ZORA), are often incorporated into DFT calculations for molecules containing heavy elements. kg.ac.rs These corrections are crucial for accurately predicting molecular properties. For instance, relativistic effects have been shown to be significant in understanding halogen bonding involving iodine. rsc.org Neglecting these effects can lead to considerable inaccuracies in the calculated energies and geometries of iodine-containing compounds. acs.org The most accurate approaches may even employ a full-relativistic four-component description of the electronic structure. aps.org
The chemical behavior of a molecule can be significantly influenced by its environment, particularly in solution. Computational studies often account for solvent effects using either continuum or explicit solvent models. Continuum models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant. This approach is computationally efficient and often sufficient for capturing the bulk effects of the solvent.
Explicit solvent models involve including a number of solvent molecules in the calculation, which can provide a more detailed picture of specific solute-solvent interactions, such as hydrogen bonding. In studies of halogenated nucleobases, both implicit and explicit solvent models have been used to understand their properties in aqueous environments. acs.org The inclusion of solvation effects has been shown to significantly improve the accuracy of calculated NMR chemical shifts for halogenated purine derivatives. rsc.org
Molecular Electrostatic Potential (MEP) Surface Analysis
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for understanding and predicting the reactive behavior of molecules. It is a 3D plot of the electrostatic potential on the electron density surface of a molecule. The MEP map uses a color scale to indicate regions of different electrostatic potential: red typically signifies electron-rich regions (negative potential), which are prone to electrophilic attack, while blue indicates electron-poor regions (positive potential), which are susceptible to nucleophilic attack. researchgate.net
For this compound, the MEP surface would show regions of negative potential around the nitrogen atoms of the purine ring (N1, N3, and N9, although N7 and N9 are part of the five-membered ring and N7 is methylated), indicating their Lewis basicity. Conversely, the regions around the hydrogen atoms and, significantly, the carbon atoms bonded to the electronegative halogens, would exhibit positive potential. The iodine atom itself can have a region of positive potential on its outermost surface (a "sigma-hole"), which is responsible for its ability to form halogen bonds.
MEP analysis is a powerful predictor of substituent effects. rsc.org It can be used to understand the regiospecificity of reactions and has been applied to various heterocyclic systems, including substituted pyridines, to predict their susceptibility to reactions like N-oxidation. nih.gov For this compound, the MEP surface would visually represent the electrophilic character of the C2 and C6 positions and the nucleophilic character of the ring nitrogens, providing a clear rationale for its reactivity patterns.
Topological Analysis of Electron Density
Quantum Theory of Atoms in Molecules (QTAIM) for Bond Characterization
The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, defines atoms as regions of space bounded by zero-flux surfaces in the gradient vector field of the electron density. amercrystalassn.org The interactions between these quantum-mechanically defined atoms are characterized by the properties of the electron density at specific points called bond critical points (BCPs), where the density is a minimum along the bond path but a maximum in the two perpendicular directions. muni.cz
Several key descriptors calculated at the BCP are used to classify the nature of the chemical bond:
The electron density (ρ(r)) : Its magnitude correlates with the bond order; higher values suggest a stronger, shared interaction.
The Laplacian of the electron density (∇²ρ(r)) : This value indicates whether the electron density is locally concentrated (∇²ρ(r) < 0) or depleted (∇²ρ(r) > 0). Negative values are characteristic of shared-shell (covalent) interactions, while positive values are typical of closed-shell interactions, such as ionic bonds, hydrogen bonds, and van der Waals interactions. sciencearchives.org
The total energy density (H(r)) : The sign of H(r), which is the sum of the kinetic energy density (G(r)) and potential energy density (V(r)), provides further insight. A negative H(r) indicates a significant degree of covalent character with stabilizing potential energy contributions. sciencearchives.org
For a molecule like this compound, QTAIM analysis would be used to characterize the various bonds, including the C-Cl and C-I halogen bonds, the C-N and C-C bonds within the purine core, and the N-C bond of the methyl group. The analysis would reveal the degree of covalent versus closed-shell character in each interaction, providing a quantitative measure of their strength and nature.
Table 1: Interpretation of QTAIM Parameters at Bond Critical Points (BCPs)
| Parameter | Value | Interpretation of Interaction |
| Electron Density (ρ(r)) | Large (> 0.2 a.u.) | High bond order, significant shared interaction. |
| Small (< 0.1 a.u.) | Low bond order, typically closed-shell interaction. | |
| Laplacian (∇²ρ(r)) | Large and Negative | Shared-shell interaction (covalent bond). |
| Small or Positive | Closed-shell interaction (ionic, hydrogen, halogen, van der Waals). | |
| Total Energy Density (H(r)) | Negative | Significant covalent character (stabilizing). |
| Positive or near zero | Non-covalent or weak electrostatic interaction. |
Non-Covalent Interactions (NCI) Plot Analysis for Weak Interactions
While QTAIM is excellent for characterizing covalent bonds, Non-Covalent Interactions (NCI) plot analysis is a technique specifically designed to visualize and identify weak, non-covalent interactions in real space. nih.gov This method is based on the relationship between the electron density (ρ) and its reduced density gradient (s). q-chem.com Weak interactions are found in regions of low electron density but with significant gradients. nih.gov
The NCI plot visualizes these interactions as isosurfaces in three-dimensional space, which are colored according to the sign of the second eigenvalue (λ₂) of the electron density Hessian matrix. This coloring scheme allows for the qualitative differentiation of the interaction type: scielo.org.mx
Blue surfaces : Indicate strong, attractive interactions such as hydrogen bonds. These regions have a large, negative sign(λ₂)ρ value.
Green surfaces : Represent very weak, delocalized interactions, most commonly van der Waals forces. These regions have a sign(λ₂)ρ value close to zero.
Red surfaces : Indicate repulsive interactions, such as steric clashes between atoms. These regions have a large, positive sign(λ₂)ρ value.
In this compound, NCI analysis would be instrumental in identifying and visualizing key non-covalent features. This would include potential halogen bonding involving the chlorine and iodine atoms, π-stacking interactions between purine rings in a condensed phase, and weak van der Waals contacts involving the methyl group. These interactions are crucial for understanding crystal packing and ligand-receptor binding. nih.gov
Molecular Modeling and Simulation Approaches
Computational modeling and simulation are indispensable tools for investigating the properties and behavior of molecules at an atomic level. For this compound, these methods provide insights into its three-dimensional structure, potential as a ligand, and underlying electronic characteristics.
Computational Analysis of Conformational Space
The conformational space of a molecule refers to the full range of three-dimensional shapes it can adopt through the rotation of its single bonds. While the purine ring system is largely rigid and planar, rotation around the single bond connecting the N7 nitrogen to the methyl group's carbon atom can lead to different conformers.
A computational conformational analysis would systematically rotate this N-C bond and calculate the potential energy at each step. This process generates an energy profile that identifies low-energy, stable conformations and the energy barriers that separate them. Although the energy differences for methyl group rotation are typically small, identifying the global minimum energy conformation is critical for subsequent, more complex simulations like molecular docking, as it represents the most probable structure of the molecule in a low-energy state.
In Silico Ligand-Target Interaction Studies via Computational Docking and Binding Energy Calculations
Purine analogs are frequently investigated as inhibitors of various enzymes, particularly protein kinases, due to their structural similarity to the endogenous ligand adenosine (B11128) triphosphate (ATP). Computational (in silico) docking is a simulation technique used to predict the preferred orientation of a ligand when bound to a target protein's active site.
In a hypothetical docking study of this compound with a protein kinase, the molecule would be placed into the ATP-binding pocket, and its interactions would be scored. The results would predict the binding pose and affinity. The specific functional groups of the molecule would likely engage in key interactions:
Halogen Bonding : The chlorine at position 2 and, more significantly, the larger, more polarizable iodine at position 6 could act as halogen bond donors, interacting with backbone carbonyls or other electron-rich residues in the active site.
Hydrogen Bonding : The purine nitrogens (N1, N3, N9) can act as hydrogen bond acceptors.
Hydrophobic Interactions : The methyl group at N7 and the purine ring itself can form favorable hydrophobic and van der Waals contacts within the binding pocket.
Following docking, binding energy calculations using methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can provide a more quantitative estimate of the binding affinity.
Table 2: Potential Interactions of this compound in a Kinase Binding Site
| Functional Group | Position | Potential Interaction Type | Potential Protein Partner |
| Chlorine | C2 | Halogen Bond, Hydrophobic | Backbone Carbonyl, Leucine, Valine |
| Iodine | C6 | Halogen Bond, Hydrophobic | Backbone Carbonyl, Alanine, Isoleucine |
| Purine Nitrogens | N1, N3, N9 | Hydrogen Bond Acceptor | Backbone N-H, Lysine, Arginine |
| Methyl Group | N7 | Hydrophobic | Leucine, Valine, Phenylalanine |
| Purine Ring System | - | π-π Stacking, Hydrophobic | Phenylalanine, Tyrosine, Tryptophan |
Prediction of Quantum Chemical Descriptors
Quantum chemical calculations, often employing Density Functional Theory (DFT), can predict a variety of electronic descriptors that help to explain a molecule's reactivity and stability. researchgate.net Key descriptors include:
Highest Occupied Molecular Orbital (HOMO) : The energy of the HOMO is related to the molecule's ability to donate electrons. A higher HOMO energy suggests a better electron donor.
Lowest Unoccupied Molecular Orbital (LUMO) : The energy of the LUMO is related to the molecule's ability to accept electrons. A lower LUMO energy indicates a better electron acceptor.
HOMO-LUMO Gap : The energy difference between the HOMO and LUMO is a crucial indicator of chemical stability. researchgate.net A large gap implies high stability and low chemical reactivity, whereas a small gap suggests the molecule is more easily polarized and reactive. researchgate.net
For this compound, these calculations would quantify its electronic profile, providing a theoretical basis for understanding its interaction preferences and chemical behavior.
Table 3: Illustrative Quantum Chemical Descriptors for a Purine System (Note: These values are for the related compound 2,6-diamino-7H-purine and serve as an example of typical data obtained from DFT calculations.) researchgate.net
| Descriptor | Calculated Value (eV) | Significance |
| HOMO Energy | -6.6857 | Relates to electron-donating capability. |
| LUMO Energy | -1.8549 | Relates to electron-accepting capability. |
| HOMO-LUMO Gap | 4.8308 | Indicates chemical stability and reactivity. |
| Dipole Moment | 4.8670 (Debye) | Measures overall molecular polarity. bhu.ac.in |
Quantitative Structure-Activity Relationships (QSAR) for Understanding Structure-Reactivity Relationships and Structural Optimization
Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the chemical structure of a compound with its biological activity or chemical reactivity. In the context of halogenated purine systems, such as this compound, QSAR studies are instrumental in elucidating the intricate connections between molecular features and their functional effects. These models are pivotal for the rational design and optimization of purine derivatives for various applications, including as potential therapeutic agents.
The fundamental principle of QSAR is that the biological activity of a compound is a function of its physicochemical properties. These properties are quantified by molecular descriptors, which can be categorized into several classes, including:
Electronic Descriptors: These pertain to the electron distribution within the molecule and include parameters like partial atomic charges, dipole moment, and energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). For halogenated purines, the electronegativity and polarizability of the halogen substituents significantly influence these descriptors.
Steric Descriptors: These describe the size and shape of the molecule. Descriptors such as molecular weight, van der Waals volume, and surface area are crucial in determining how a molecule fits into a biological target, such as an enzyme's active site. The steric bulk of the chloro and iodo substituents, as well as the methyl group on the purine ring, are key considerations.
Hydrophobic Descriptors: These quantify the lipophilicity of a compound, which affects its absorption, distribution, metabolism, and excretion (ADME) properties. The partition coefficient (log P) is a common descriptor for hydrophobicity.
A QSAR study typically involves the following steps:
Data Set Selection: A series of structurally related compounds with known biological activities is selected.
Descriptor Calculation: A variety of molecular descriptors are calculated for each compound in the series.
Model Development: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, are used to build a mathematical model that relates the descriptors to the biological activity.
Model Validation: The predictive power of the QSAR model is assessed using internal and external validation techniques.
For a hypothetical QSAR study on a series of 2,6,7-substituted purines, including this compound, the aim would be to understand how variations at these positions affect a specific biological activity, for instance, inhibition of a particular kinase. The resulting QSAR model could reveal that increased steric bulk at the 6-position (e.g., iodine) and specific electronic properties at the 2-position (e.g., chlorine) are critical for enhanced activity. This information is invaluable for guiding the synthesis of new, more potent, and selective analogs.
A study on 2,6,9-trisubstituted purine derivatives as potential anticancer compounds highlighted that steric properties had a more significant contribution to the cytotoxicity of the compounds than electronic properties. nih.gov The analysis indicated that an arylpiperazinyl group at the C6 position of the purine ring was beneficial for cytotoxic activity, whereas bulky substituents at the C2 position were not favorable. nih.gov Such insights are crucial for the structural optimization of purine-based compounds.
While a specific QSAR model for this compound is not publicly available, the principles of QSAR provide a robust framework for its future investigation and for the rational design of related halogenated purine systems.
Illustrative QSAR Data Table for Halogenated Purine Derivatives
The following interactive table provides a hypothetical example of the type of data that would be generated and used in a QSAR study of halogenated purine derivatives. The biological activity is represented as the negative logarithm of the half-maximal inhibitory concentration (pIC50). The molecular descriptors include the logarithm of the partition coefficient (logP) as a measure of hydrophobicity, the molecular weight (MW) as a steric descriptor, and the LUMO energy as an electronic descriptor.
| Compound | Substituents | pIC50 | logP | MW ( g/mol ) | LUMO (eV) |
| 1 | 2-Cl, 6-I, 7-CH3 | 6.5 | 2.8 | 324.5 | -1.5 |
| 2 | 2-Cl, 6-Br, 7-CH3 | 6.2 | 2.5 | 277.5 | -1.4 |
| 3 | 2-Cl, 6-Cl, 7-CH3 | 5.8 | 2.1 | 203.0 | -1.3 |
| 4 | 2-F, 6-I, 7-CH3 | 6.3 | 2.3 | 308.0 | -1.2 |
| 5 | 2-F, 6-Br, 7-CH3 | 6.0 | 2.0 | 261.0 | -1.1 |
This table is for illustrative purposes only. The pIC50 values are hypothetical.
From this hypothetical data, a QSAR model could be developed. For instance, a simple multiple linear regression equation might look like:
pIC50 = b0 + b1(logP) + b2(MW) + b3(LUMO)
Where b0, b1, b2, and b3 are regression coefficients determined from the data. Such an equation would allow for the prediction of the biological activity of new, unsynthesized halogenated purine derivatives, thereby streamlining the drug discovery process.
Applications in Chemical Synthesis and As Advanced Molecular Probes
Role as a Versatile Synthetic Building Block in Heterocyclic Chemistry
In the field of heterocyclic chemistry, which focuses on ring-shaped molecules containing atoms other than carbon, this compound is a powerful building block. Its utility stems from the differential reactivity of its two halogen substituents, allowing for a programmed and site-selective synthesis of complex purine-based structures.
The primary advantage of 2-Chloro-6-iodo-7-methyl-7H-purine is that the carbon-iodine (C-I) bond is significantly more reactive than the carbon-chlorine (C-Cl) bond in palladium-catalyzed cross-coupling reactions. This difference in reactivity allows chemists to selectively substitute the iodine at the C6 position while leaving the chlorine at the C2 position intact. Reactions such as the Suzuki, Heck, and Sonogashira couplings can be performed at the C6 position with high efficiency. nih.govnih.gov
Once the C6 position has been functionalized, the less reactive C2-chloro group can be targeted for a second modification. This subsequent reaction may involve another cross-coupling, often under more forceful conditions, or a nucleophilic aromatic substitution, where the chlorine is displaced by amines, thiols, or alkoxides. nih.govnih.gov This sequential, two-step modification strategy provides a reliable and efficient pathway to a wide array of 2,6-disubstituted purine (B94841) derivatives that would be difficult to synthesize otherwise.
Table 1: Selective Functionalization of this compound
| Position | Halogen | Typical Reactions | Example Reagents |
|---|---|---|---|
| C6 | Iodo (more reactive) | Suzuki Coupling | Arylboronic acids |
| Sonogashira Coupling | Terminal alkynes | ||
| Heck Coupling | Alkenes | ||
| Buchwald-Hartwig Amination | Amines | ||
| C2 | Chloro (less reactive) | Nucleophilic Aromatic Substitution | Amines, Thiols, Alkoxides |
This interactive table summarizes the common synthetic transformations performed on di-halogenated purines, highlighting the differential reactivity.
A pharmacophore is the essential part of a molecule's structure responsible for its biological activity. By using this compound as a starting template, a multitude of derivatives can be created through the reactions described above. These resulting complex purines can then serve as precursor pharmacophores for various biological targets. The purine scaffold is a privileged structure in medicinal chemistry, found in many biologically active compounds. oup.comnih.gov For instance, substituted purines are known to act as inhibitors of cyclin-dependent kinases (CDKs) and other enzymes involved in cell proliferation and signaling. The ability to systematically vary the substituents at both the C2 and C6 positions allows for the generation of chemical libraries to screen for activity against different biological targets, accelerating the discovery of new therapeutic agents. oup.comnih.gov
Methodologies for Radiochemical Probe Development
The presence of an iodine atom makes this compound an ideal candidate for the development of radiochemical probes for use in molecular imaging techniques like Positron Emission Tomography (PET) or Single-Photon Emission Computed Tomography (SPECT). These probes allow for the non-invasive visualization and quantification of biological processes in living organisms.
The development of such a probe typically involves replacing the stable iodine atom with a radioactive isotope, such as Iodine-125 (¹²⁵I) or Iodine-123 (¹²³I). nih.gov A common method for this radioiodination is electrophilic substitution, where a precursor molecule is reacted with the radioiodide in the presence of an oxidizing agent like N-chlorosuccinimide. nih.gov Alternatively, a precursor containing a trialkyltin group (a stannane) at the C6 position can be synthesized. This stannylated purine can then undergo a rapid and efficient reaction with the radioiodide to yield the final radiolabeled probe. nih.gov Once synthesized, these radioiodinated purine derivatives can be used to study the distribution and density of specific enzymes or receptors in the body, providing valuable information for disease diagnosis and drug development. nih.gov
Design and Application as Chemical Probes for Investigating Molecular Recognition and Binding Phenomena
Beyond their role in synthesis, halogenated purines like this compound are themselves used as chemical probes to study how molecules interact at a fundamental level.
The chlorine and iodine atoms on the purine ring are not merely synthetic handles; they actively participate in non-covalent interactions that govern how the molecule binds to biological targets such as enzymes and receptors. A key interaction is the halogen bond, an electrostatically driven attraction between the halogen atom (a region of positive potential) and a nucleophilic partner, such as the π-electrons of an aromatic amino acid like phenylalanine or tyrosine within a protein's active site. nih.gov
The strength of this halogen bond increases with the size of the halogen (I > Br > Cl), making the C6-iodo group a significant contributor to binding affinity and specificity. nih.gov By designing and synthesizing probes containing these halogens, researchers can investigate the role of halogen bonding in molecular recognition, leading to a better understanding of drug-receptor interactions and aiding in the rational design of more potent and selective inhibitors. nih.gov
When attached to a sugar moiety (ribose or deoxyribose), this compound becomes a modified nucleoside. This modified building block can be incorporated into synthetic strands of DNA or RNA. nih.gov The introduction of such a bulky and electronically distinct base into a nucleic acid helix perturbs its local structure, stability, and conformation. nih.govnih.gov
Researchers use these modified oligonucleotides to study how changes in base composition affect DNA and RNA structure, such as the formation of non-canonical structures like Z-DNA or G-quadruplexes. nih.gov The modified base can alter hydrogen-bonding patterns and base-stacking interactions, providing insights into the dynamic functions of nucleic acids in biological processes like gene regulation and replication. nih.gov These studies are crucial for understanding how DNA damage or epigenetic modifications can lead to disease and for developing novel nucleic acid-based therapeutics. nih.govresearchgate.net
Strategies for Tailoring Molecular Properties through Scaffold Modification
The purine core itself is weakly fluorescent, but its emissive properties can be significantly enhanced and modulated through appropriate substitution. The introduction of fluorophores or chromophoric systems onto the purine scaffold via the reactive halogen sites is a primary strategy for developing advanced molecular probes.
Research on substituted purines has shown that the position and electronic nature of the substituent profoundly impact the fluorescence quantum yield and emission wavelength. Studies on 2- and 6-substituted purines have revealed that derivatives substituted at the 6-position generally exhibit stronger fluorescence intensity compared to their 2-substituted counterparts. This is attributed to the electronic environment of the substituent, which is not positioned between two nitrogen atoms as it is at the C2 position, allowing for more effective electronic delocalization.
The introduction of electron-donating groups, such as amino or anilino groups, can significantly enhance fluorescence. For instance, 2-aminopurine (B61359) is known to be one of the more fluorescent purine derivatives due to the electron-donating nature of the amino group, which promotes the π to π* electronic transitions responsible for fluorescence. Similarly, attaching moieties with extended π-conjugation, like anilino groups, leads to higher fluorescence intensities and a bathochromic shift (a shift to longer wavelengths) in the emission spectra compared to substituents with unconjugated systems, such as piperidino groups.
The differential reactivity of this compound can be exploited to systematically introduce substituents that tune the fluorescence properties. For example, a Suzuki or Sonogashira coupling at the more reactive C6-iodo position could introduce a conjugated aryl or alkynyl group, respectively, to create a fluorescent derivative. Subsequent modification at the C2-chloro position could further refine the photophysical properties.
| Substituent Position | Type of Substituent | Effect on Fluorescence | Rationale |
|---|---|---|---|
| C6 | Electron-donating (e.g., -NH2, -NHR) | Increased Intensity | Enhanced π-electron mobility and delocalization. |
| C2 | Electron-donating (e.g., -NH2) | Moderate Intensity Increase | Effect is tempered by the adjacent nitrogen atoms. |
| C6 | Conjugated System (e.g., -Aryl, -Alkynyl) | Increased Intensity & Bathochromic Shift | Extended π-system lowers the energy gap for fluorescence. |
| C6/C2 | Unconjugated System (e.g., -Piperidino) | Lower Intensity & Hypsochromic Shift | Limited extension of the π-conjugated system. |
In the realm of materials science, the ability to control the solid-state morphology of a compound is crucial. While crystalline materials possess long-range order, amorphous or glassy materials are characterized by a lack of such order. This disordered state can impart desirable properties such as improved solubility, bioavailability in pharmaceuticals, and uniform thin-film formation in organic electronics.
The inherent planarity of the purine ring system and its tendency to form intermolecular hydrogen bonds and π-π stacking interactions often favor crystallization. However, specific structural modifications to the this compound scaffold can be strategically employed to disrupt these ordering forces and promote the formation of an amorphous state.
One effective strategy is the introduction of bulky, non-planar substituents. By replacing the chloro and iodo groups with large, sterically demanding moieties, the regular packing of the purine cores can be hindered. For example, the attachment of bulky groups via Suzuki or other cross-coupling reactions can create molecules with awkward shapes that are difficult to arrange in a regular crystalline lattice.
Another approach is to increase the conformational flexibility of the molecule. Introducing flexible side chains, for instance, by ether or long alkyl linkages at the C2 or C6 positions, can increase the energetic barrier to crystallization. The presence of multiple low-energy conformations makes it more likely for the molecule to become kinetically trapped in a disordered, amorphous state upon cooling from a melt or evaporation from a solution.
Furthermore, disrupting the strong hydrogen bonding networks that can form between purine rings is also a viable strategy. While this compound itself lacks the classic hydrogen bond donors of adenine (B156593) or guanine, the introduction of substituents with hydrogen bonding capabilities (e.g., amides, ureas) in a sterically hindered manner can lead to frustrated intermolecular interactions that prevent crystallization.
| Modification Strategy | Rationale | Example Substituent Type |
|---|---|---|
| Introduction of Bulky Groups | Steric hindrance prevents efficient crystal packing. | Tert-butylphenyl, adamantyl |
| Increasing Conformational Flexibility | Higher energetic barrier to crystallization due to multiple conformations. | Long alkyl chains, poly(ethylene glycol) (PEG) chains |
| Disruption of Intermolecular Interactions | Prevents the formation of ordered hydrogen bonding or π-π stacking networks. | Non-planar aromatic groups, strategically placed bulky groups |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 2-Chloro-6-iodo-7-methyl-7H-purine, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via halogenation of a precursor, such as 6-iodo-7-methyl-7H-purine, using chlorinating agents like thionyl chloride (SOCl₂) under reflux in anhydrous conditions. Key parameters include temperature control (60–80°C), solvent choice (e.g., DMF or dichloromethane), and stoichiometric ratios. Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the product .
- Optimization : Systematic variation of reaction time (4–12 hours) and catalyst loading (e.g., catalytic AlCl₃) can improve yields. Monitor by TLC and confirm purity via HPLC (>95%) .
Q. How should researchers characterize the purity and structural identity of this compound?
- Methodology : Use a combination of spectroscopic techniques:
- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., methyl at N7, chloro at C2, iodo at C6).
- Mass Spectrometry : High-resolution MS (HRMS) for molecular ion verification.
- Elemental Analysis : Match calculated vs. observed C, H, N, Cl, and I percentages.
Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?
- Methodology : Screen for anticancer activity using cell viability assays (e.g., MTT) against human cancer lines (e.g., HeLa, MCF-7). Test concentrations ranging from 1–100 μM, with cisplatin as a positive control. Assess cytotoxicity in non-cancerous cells (e.g., HEK293) to determine selectivity .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?
- Methodology :
Computational Validation : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to simulate NMR chemical shifts and compare with experimental data .
Advanced Techniques : Use 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals.
Crystallography : If single crystals are obtainable, X-ray diffraction provides unambiguous structural confirmation .
Q. What strategies optimize nucleophilic substitution at the C2 position while retaining the C6-iodo group?
- Methodology :
- Reagent Selection : Use mild nucleophiles (e.g., sodium azide, thiourea) to avoid displacement of the iodo group.
- Solvent Effects : Polar aprotic solvents (e.g., DMSO) stabilize transition states without side reactions.
- Temperature Control : Reactions at 0–25°C minimize undesired dehalogenation.
Q. How can structure-activity relationship (SAR) studies be designed to explore the impact of substituents on anticancer activity?
- Methodology :
Analog Synthesis : Prepare derivatives with variations at C2 (Cl, Br, NH₂), C6 (I, CF₃, CN), and N7 (methyl, cyclopropyl).
Biological Testing : Compare IC₅₀ values across analogs in dose-response assays.
Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to target proteins (e.g., kinases).
Q. What experimental controls are essential when investigating this compound’s stability under physiological conditions?
- Methodology :
- Hydrolytic Stability : Incubate in PBS (pH 7.4, 37°C) and analyze degradation via HPLC at 0, 6, 12, and 24 hours.
- Oxidative Stability : Test in H₂O₂-containing buffers to simulate oxidative stress.
- Control Samples : Include inert analogs (e.g., 7-methylpurine) to distinguish degradation pathways specific to the chloro-iodo substitution .
Data Presentation and Reproducibility
Q. How should researchers document synthetic procedures to ensure reproducibility?
- Guidelines :
- Detailed Protocols : Specify exact reagent grades (e.g., Sigma-Aldrich, ≥99%), equipment (e.g., Schlenk line for anhydrous conditions), and purification methods.
- Characterization Data : Report melting points, Rf values, and spectral peaks (δ in ppm, J in Hz).
- Negative Results : Disclose failed attempts (e.g., unsuccessful substitutions under basic conditions) to guide troubleshooting .
Q. What statistical methods are recommended for analyzing dose-response data in biological assays?
- Methodology :
- Dose-Response Curves : Fit data to a four-parameter logistic model using software (e.g., GraphPad Prism) to calculate IC₅₀.
- Error Bars : Use triplicate experiments with standard deviation (SD) or standard error of the mean (SEM).
- Significance Testing : Apply Student’s t-test or one-way ANOVA with post-hoc corrections (e.g., Tukey’s test) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
